molecular formula C14H13N3O B3130239 4-Methoxy-2-(4-toluidino)nicotinonitrile CAS No. 341966-87-8

4-Methoxy-2-(4-toluidino)nicotinonitrile

Cat. No.: B3130239
CAS No.: 341966-87-8
M. Wt: 239.27 g/mol
InChI Key: GSAFXQRXZFOGTG-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-toluidino)nicotinonitrile is a nicotinonitrile derivative featuring a 4-methoxy group at position 4 and a 4-methylphenyl (toluidino) substituent at position 2 of the pyridine ring. This compound is synthesized via condensation reactions involving α,β-unsaturated ketones and malononitrile, followed by functionalization to introduce the toluidino group . Characterization techniques such as FTIR, ¹H-NMR, ¹³C-APT NMR, and elemental microanalyses confirm its structural integrity .

The compound exhibits significant molluscicidal activity against M. cartusiana and terrestrial snails, achieving mortality rates comparable to the reference insecticide Acetamiprid . Mechanistic studies reveal that it disrupts biochemical pathways in snails, including inhibition of acetylcholinesterase (AChE), reduction of total soluble protein (TSP), and elevation of transaminases (ALT and AST), leading to histopathological damage in digestive glands .

Properties

IUPAC Name

4-methoxy-2-(4-methylanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-3-5-11(6-4-10)17-14-12(9-15)13(18-2)7-8-16-14/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAFXQRXZFOGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-toluidino)nicotinonitrile typically involves the reaction of 4-methoxy-2-nitrobenzonitrile with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-toluidino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The methoxy and toluidino groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different nitrile derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-Methoxy-2-(4-toluidino)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-toluidino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Nicotinonitrile Derivatives and Their Properties

Compound Name/Structure Key Substituents Application Key Findings References
4-Methoxy-2-(4-toluidino)nicotinonitrile 4-methoxy, 2-(4-methylphenyl)amino Molluscicidal High mortality in snails; modulates AChE, ALT, AST, and TSP levels
6-[5-(4-Methoxyphenyl)furan-2-yl] Nicotinonitrile 6-(furan-2-yl), 4-methoxy Corrosion inhibition Effective corrosion inhibitor for carbon steel in acidic media
2-Amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile 2-amino-4-hydroxy, 6-(coumarin) Fluorescent probe High Stokes shift, charge transfer transitions; potential biosensor
1,2,3-Triazole-linked nicotinonitrile 1,2,3-triazole moiety Antimicrobial/anticancer Demonstrated activity against pathogens and cancer cell lines
4-Hydroxy-nicotinonitrile 4-hydroxy Synthetic intermediate Precursor for heterocyclic compounds with potential bioactivities
4-Methoxy-2-(4-nitrophenyl)nicotinonitrile 4-methoxy, 2-(4-nitrophenyl)amino Not specified Structural analog with potential unexplored bioactivity

Structural and Functional Analysis

  • Molluscicidal Activity: The toluidino and methoxy groups in this compound enhance its solubility and binding affinity to snail enzymes, leading to potent toxicity . In contrast, derivatives like 6-[5-(4-Methoxyphenyl)furan-2-yl] Nicotinonitrile lack direct pesticidal activity but excel in corrosion inhibition due to their planar aromatic structure and electron-rich furan moiety .
  • Fluorescence Properties: Coumarin-containing nicotinonitriles (e.g., 2-amino-4-hydroxy-6-(coumarin)nicotinonitrile) exhibit solvent-dependent fluorescence with high Stokes shifts, making them suitable for optical sensing applications . This contrasts with the non-fluorescent but bioactive toluidino derivative.
  • Antimicrobial and Anticancer Activity: Triazole-linked nicotinonitriles leverage the triazole’s ability to form hydrogen bonds, enhancing their interaction with microbial or cancer cell targets . The toluidino derivative’s activity is more specific to mollusks, highlighting substituent-driven selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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